molecular formula C19H13F4N3O3 B2942348 2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 867041-27-8

2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2942348
CAS No.: 867041-27-8
M. Wt: 407.325
InChI Key: PCBRQSQJLRMXQT-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a research chemical . It has a molecular formula of C19H13F4N3O3 and a molecular weight of 407.325 .

Scientific Research Applications

Molecular Structure and Characterization

The molecular structure and characterization of compounds similar to 2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have been explored in several studies. For instance, the crystal structure of related compounds has been determined, revealing significant insights into their molecular geometry and intermolecular interactions. These studies focus on the planar configuration of the imidazolidine-2,4-dione system and how it influences the compound's physical and chemical properties. Intermolecular hydrogen bonds and C-H...O, N-H...O interactions play a crucial role in stabilizing the molecular structure and packing within the crystal lattice (Sethusankar et al., 2002).

Pharmacological Potential

The pharmacological potential of compounds structurally related to this compound has been investigated, focusing on various biological activities. For example, novel derivatives have been synthesized to assess their anti-inflammatory activity. Some of these derivatives have shown significant efficacy in preclinical models, indicating the potential for further exploration in therapeutic applications (Sunder & Maleraju, 2013).

Analytical and Synthetic Approaches

Research has also been conducted on the analytical and synthetic aspects of similar compounds, aiming to improve their physicochemical properties and understand their metabolic pathways. These studies contribute to the optimization of such compounds for potential medical use, highlighting the importance of structural modifications to enhance their bioavailability and reduce toxicity. For instance, the detection of metabolites in human liver microsomes and urine provides valuable information on the metabolism of flutamide, a compound with structural similarities, offering insights into its pharmacokinetics and potential side effects (Goda et al., 2006).

Safety and Hazards

This compound is not intended for human or veterinary use and is meant for research purposes only . As with all chemicals, it should be handled with appropriate safety measures.

Properties

IUPAC Name

2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O3/c20-13-6-4-11(5-7-13)8-15-17(28)26(18(29)25-15)10-16(27)24-14-3-1-2-12(9-14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBRQSQJLRMXQT-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.